Intermedeol

Description

Structure

3D Structure

Properties

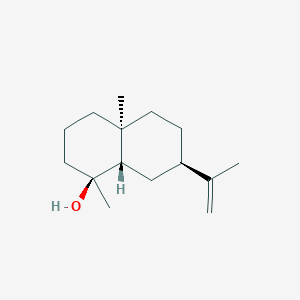

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1S,4aS,7R,8aS)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h12-13,16H,1,5-10H2,2-4H3/t12-,13+,14+,15+/m1/s1 |

InChI Key |

DPQYOKVMVCQHMY-QPSCCSFWSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2(CCC[C@]([C@H]2C1)(C)O)C |

Canonical SMILES |

CC(=C)C1CCC2(CCCC(C2C1)(C)O)C |

Synonyms |

Intermedeol |

Origin of Product |

United States |

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Putative Intermedeol Biosynthesis Pathway in Callicarpa americana

For Immediate Release

[CITY, STATE] – [Date] – This whitepaper provides a comprehensive technical overview of the proposed biosynthetic pathway of intermedeol, a significant bioactive sesquiterpenoid found in the American beautyberry, Callicarpa americana. This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemistry of this plant species. While this compound has been identified as a key compound in C. americana with potential applications, its precise biosynthetic route within the plant has yet to be fully elucidated.[1][2][3] This guide synthesizes current knowledge on terpenoid biosynthesis to map out the putative pathway, identifies knowledge gaps, and provides detailed experimental methodologies for its full characterization.

Introduction to this compound and Callicarpa americana

Callicarpa americana, commonly known as the American beautyberry, is a shrub native to the southeastern United States.[3] It has a history of use in traditional medicine, and modern research has begun to validate some of its purported properties.[3] The leaves of the plant are a rich source of various secondary metabolites, including a variety of terpenoids.[4] Among these, the sesquiterpenoid this compound has been identified as a significant component.[1] Sesquiterpenoids are a class of C15 terpenes that exhibit a wide range of biological activities, and this compound is no exception, contributing to the chemical profile and potential bioactivity of C. americana extracts.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of all terpenoids in plants originates from two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. Sesquiterpenes, such as this compound, are derived from the C15 precursor farnesyl diphosphate (FPP), which is synthesized in the cytosol via the MVA pathway.

The Mevalonate (MVA) Pathway: Upstream Synthesis of Farnesyl Diphosphate (FPP)

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key regulatory step in the pathway. Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted to the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Finally, farnesyl diphosphate synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 compound, farnesyl diphosphate (FPP).

Caption: The cytosolic mevalonate (MVA) pathway for the synthesis of farnesyl diphosphate (FPP).

The Final Step: A Putative this compound Synthase

The final and defining step in the biosynthesis of this compound is the conversion of the linear precursor, FPP, into the complex, cyclic structure of this compound. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically, a sesquiterpene synthase. While a chromosome-scale genome assembly of C. americana has been undertaken and a number of TPS genes have been identified, the specific this compound synthase has not yet been functionally characterized. The focus of published research has been on diterpenoid synthases, such as CamTPS2, which is involved in the synthesis of kolavenyl diphosphate.

Based on the established principles of sesquiterpene biosynthesis, it is hypothesized that a currently uncharacterized sesquiterpene synthase in C. americana, hereafter designated as CaIS, is responsible for the cyclization of FPP to form this compound. This enzymatic reaction is typically complex, involving the formation of a carbocation intermediate followed by a series of rearrangements and cyclizations to yield the final product.

Caption: Proposed final step in this compound biosynthesis in Callicarpa americana.

Quantitative Data

At present, there is a lack of published quantitative data regarding the expression levels of the genes involved in the this compound biosynthetic pathway, the kinetic properties of the corresponding enzymes, or the concentration of this compound and its precursors in different tissues of Callicarpa americana. The following table outlines the key data points that are required for a comprehensive understanding of this pathway and serves as a template for future research.

| Parameter | Description | Tissue/Organ | Value | Units | Reference |

| Gene Expression | Relative or absolute transcript levels of putative pathway genes (ACAT, HMGS, HMGR, MK, PMK, MVD, IDI, FPPS, CaIS) | Leaves, Stems, Roots, Flowers | Data not available | e.g., TPM, FPKM, or relative quantification | To be determined |

| Enzyme Kinetics (CaIS) | Michaelis-Menten constant (Km) for FPP | Recombinant enzyme | Data not available | µM | To be determined |

| Enzyme Kinetics (CaIS) | Catalytic rate constant (kcat) | Recombinant enzyme | Data not available | s⁻¹ | To be determined |

| Metabolite Concentration | This compound concentration | Leaves, Essential Oil | Data not available | e.g., µg/g dry weight | To be determined |

| Metabolite Concentration | FPP concentration | Cytosolic extracts | Data not available | pmol/g fresh weight | To be determined |

Detailed Experimental Protocols

To elucidate the this compound biosynthetic pathway in C. americana, a series of experimental procedures are necessary. The following protocols provide a roadmap for the identification and characterization of the key genes and enzymes involved.

Identification of Candidate this compound Synthase Genes

Objective: To identify candidate sesquiterpene synthase genes from C. americana that may be responsible for this compound synthesis.

Methodology:

-

RNA Sequencing and Transcriptome Assembly: Extract total RNA from various tissues of C. americana (e.g., young leaves, mature leaves, stems, roots, and flowers). Prepare cDNA libraries and perform high-throughput RNA sequencing. Assemble the transcriptome de novo or by mapping to the reference genome.

-

Homology-Based Gene Identification: Utilize known sesquiterpene synthase protein sequences from other plant species as queries in a tBLASTn search against the assembled C. americana transcriptome.

-

Phylogenetic Analysis: Align the identified candidate TPS protein sequences with known plant sesquiterpene synthases and construct a phylogenetic tree to infer potential function.

-

Gene Expression Analysis: Analyze the transcriptomic data to identify candidate genes that are highly expressed in tissues where this compound is abundant (likely the leaves).

Caption: Workflow for the identification of candidate this compound synthase genes.

Functional Characterization of a Candidate this compound Synthase

Objective: To experimentally verify the enzymatic function of a candidate this compound synthase gene.

Methodology:

-

Gene Cloning and Vector Construction: Amplify the full-length open reading frame of the candidate gene from C. americana cDNA. Clone the gene into a suitable expression vector (e.g., pET-28a for bacterial expression or a plant expression vector for in planta studies).

-

Heterologous Expression: Transform the expression construct into a suitable host, such as Escherichia coli or Nicotiana benthamiana. Induce protein expression under optimized conditions.

-

Enzyme Assay: Prepare a crude or purified protein extract from the expression host. Incubate the enzyme with the substrate, farnesyl diphosphate (FPP), in a suitable buffer.

-

Product Identification: Extract the reaction products with an organic solvent (e.g., hexane or diethyl ether). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectrum and retention time of the product with an authentic this compound standard.

Caption: Workflow for the functional characterization of a candidate this compound synthase.

Conclusion and Future Directions

The biosynthesis of this compound in Callicarpa americana represents a compelling area for future research. While the upstream MVA pathway is well-established, the specific sesquiterpene synthase responsible for the conversion of FPP to this compound remains to be identified and characterized. The experimental workflows outlined in this guide provide a clear path forward for the elucidation of this final biosynthetic step. The successful identification and characterization of the C. americana this compound synthase will not only fill a significant knowledge gap in the phytochemistry of this species but also open up possibilities for the metabolic engineering of this compound production in heterologous systems for various applications. Further research should also focus on the regulatory mechanisms governing the expression of the pathway genes and the accumulation of this compound in different tissues and under various environmental conditions.

References

- 1. Isolation and identification of mosquito bite deterrent terpenoids from leaves of American (Callicarpa americana) and Japanese (Callicarpa japonica) beautyberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. plants.usda.gov [plants.usda.gov]

- 4. BIOLOGICALLY ACTIVE NATURAL PRODUCTS OF THE GENUS CALLICARPA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Isolation of Intermedeol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of Intermedeol, a sesquiterpenoid of interest for its potential biological activities. The information is curated to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring eudesmane-type sesquiterpenoid. The primary documented botanical sources of this compound belong to the genus Callicarpa, commonly known as beautyberry.

-

Callicarpa americana (American Beautyberry): This shrub, native to the southeastern United States, is a well-established source of this compound.[1][2][3] The compound is found in the essential oil extracted from its leaves.[4]

-

Callicarpa japonica (Japanese Beautyberry): This species, native to East Asia, has also been identified as a source of this compound.[5]

While other species within the Callicarpa genus and other related plants may produce this compound, C. americana and C. japonica are the most frequently cited in scientific literature. So far, there is limited information available on microbial sources for this compound.

Quantitative Data on this compound

Quantitative data on the yield of this compound from its natural sources is not extensively reported in a standardized format. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, season, and the specific chemotype of the plant. However, analysis of the essential oil composition of Callicarpa americana provides some insight into its relative abundance.

| Natural Source | Plant Part | Component | Concentration/Yield | Reference |

| Callicarpa americana | Leaves | Essential Oil | Not Specified | [4] |

| Callicarpa americana | Leaves | This compound in Essential Oil | Not Specified | [1][2][3] |

| Callicarpa japonica | Leaves | This compound in Essential Oil | Not Specified | [5] |

Biosynthesis of this compound

This compound, as a eudesmane sesquiterpenoid, is synthesized in plants through the mevalonate (MVA) pathway. The biosynthesis is a multi-step enzymatic process that begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis of the eudesmane skeleton are as follows:

-

Farnesyl Pyrophosphate (FPP) Synthesis: Geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP. A subsequent condensation with another molecule of IPP yields the C15 compound, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase .

-

Cyclization Cascade: FPP undergoes a complex cyclization cascade initiated by a sesquiterpene synthase . This involves the ionization of FPP to a farnesyl cation, followed by an intramolecular attack to form a 10-membered ring intermediate (germacrene A).

-

Eudesmane Cation Formation: A subsequent protonation and second cyclization of the germacrene A intermediate leads to the formation of the characteristic bicyclic eudesmane carbocation.

-

Formation of this compound: The eudesmane cation is then quenched by a water molecule and undergoes subsequent enzymatic modifications, including hydroxylation, to yield this compound.

Below is a diagram illustrating the proposed biosynthetic pathway of eudesmane sesquiterpenoids.

Caption: Proposed biosynthetic pathway of this compound.

Isolation of this compound

The isolation of this compound from its primary natural source, Callicarpa species, typically involves a multi-step process combining extraction and chromatographic techniques. The most effective approach reported is bioassay-guided fractionation, where fractions of the extract are tested for a specific biological activity (e.g., insect repellency) to guide the purification of the active compound.[1]

Experimental Protocols

1. Extraction of Essential Oil by Steam Distillation

This initial step aims to extract the volatile compounds, including this compound, from the plant material.

-

Plant Material: Fresh or dried leaves of Callicarpa americana or Callicarpa japonica.

-

Apparatus: Clevenger-type apparatus for hydrodistillation.

-

Methodology:

-

The plant material is placed in a round-bottom flask and submerged in distilled water.

-

The flask is heated to boiling, and the steam, carrying the volatile essential oils, passes into a condenser.

-

The condensed steam and oil are collected in a graduated separator, where the less dense essential oil forms a layer on top of the water.

-

The essential oil is carefully collected and dried over anhydrous sodium sulfate to remove any residual water.

-

2. Bioassay-Guided Fractionation and Isolation by Column Chromatography

This is a crucial step for the purification of this compound from the complex mixture of the essential oil.

-

Stationary Phase: Silica gel is a commonly used adsorbent for the separation of terpenoids.

-

Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically employed. The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity.

-

Methodology:

-

A glass column is packed with a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).

-

The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

The mobile phase is allowed to run through the column, and fractions of the eluate are collected sequentially.

-

The polarity of the mobile phase is gradually increased by adding small increments of a more polar solvent (e.g., ethyl acetate).

-

Each collected fraction is tested for the desired biological activity.

-

Fractions showing high activity are further analyzed by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence and purity of this compound.

-

Active fractions containing this compound may require further purification using repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

3. Structural Elucidation

The definitive identification of the isolated this compound is achieved through a combination of spectroscopic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time and mass spectrum of the compound, which can be compared to known standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound is a promising natural product primarily sourced from Callicarpa americana and Callicarpa japonica. Its isolation relies on established phytochemical techniques, with bioassay-guided fractionation being a key strategy for efficient purification. The biosynthetic pathway, rooted in the extensive family of sesquiterpenoids, offers potential avenues for synthetic biology approaches to its production. This guide provides a foundational understanding for researchers and professionals seeking to explore the scientific and therapeutic potential of this compound. Further research is warranted to establish more precise quantitative data on its natural abundance and to explore a wider range of biological activities.

References

- 1. Isolation and identification of mosquito bite deterrent terpenoids from leaves of American (Callicarpa americana) and Japanese (Callicarpa japonica) beautyberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BIOLOGICALLY ACTIVE NATURAL PRODUCTS OF THE GENUS CALLICARPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. Composition and some biological activities of the essential oil of Callicarpa americana (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repellency of callicarpenal and this compound against workers of imported fire ants (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Intermedeol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedeol, a naturally occurring sesquiterpene alcohol, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antimicrobial, and apoptotic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₆O.[1][2][3][4] Its structure features a decahydronaphthalene core with a tertiary alcohol and a methylvinyl group. The physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O | [1][2][3][4] |

| Molecular Weight | 222.37 g/mol | [2][4][5] |

| CAS Number | 6168-59-8 | [1][4] |

| Melting Point | 47-48 °C | [1][4][5] |

| Boiling Point | 298.5 ± 19.0 °C (Predicted) | [1] |

| Solubility | 7.289 mg/L in water @ 25 °C (Estimated) | [6] |

| Appearance | Solid | [7] |

| XLogP3 | 4.5 | [2] |

| Kovats Retention Index (Standard non-polar) | 1626, 1645, 1654, 1666, 1667, 1669, 1675 | [2][8] |

| Kovats Retention Index (Standard polar) | 2222, 2247 | [8] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general method for the analysis of sesquiterpenes like this compound in a sample matrix.

a) Sample Preparation (General Protocol for Plant Material):

-

Weigh approximately 100 mg of dried and powdered plant material into a glass vial.

-

Add a known concentration of an appropriate internal standard (e.g., α-Farnesene-d6).

-

Add 1.5 mL of a suitable solvent (e.g., ethyl acetate).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample to pellet the solid material.

-

Carefully transfer the supernatant to a clean vial for GC-MS analysis.

b) GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890 or similar.

-

Mass Spectrometer: Agilent 7000 triple-quadrupole MS or similar.

-

Column: Agilent DB-5 column (20 m x 0.18 mm, 0.18 µm film thickness) or equivalent.

-

Inlet: Split/splitless injector at 280 °C.

-

Injection Volume: 1 µL (splitless).

-

Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 0.5 min.

-

Ramp 1: 10 °C/min to 178 °C.

-

Ramp 2: 2 °C/min to 196 °C.

-

Ramp 3: 55 °C/min to 320 °C, hold for 3.5 min.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical goal. Key ions for this compound should be monitored.

-

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To determine the proton environment.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete structure.

-

b) Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or acquire the spectrum of a solid sample using an ATR accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: The IR spectrum of this compound is characterized by two bands of equal strength at approximately 890 and 910 cm⁻¹.[1]

Signaling Pathways

This compound and its stereoisomers have been shown to induce apoptosis in cancer cells through the modulation of both intrinsic and extrinsic signaling pathways.

Apoptosis Signaling Pathway

The diagram below illustrates the key molecular players involved in the apoptotic cascade initiated by this compound's stereoisomer, isothis compound. This involves the activation of death receptors on the cell surface (extrinsic pathway) and the release of cytochrome c from the mitochondria (intrinsic pathway), both converging on the activation of executioner caspases.

Caption: Apoptosis induction by Isothis compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols and a visualization of its role in apoptotic signaling. The compiled data and methodologies are intended to facilitate further research into the therapeutic potential of this promising natural compound. As research progresses, a deeper understanding of its mechanisms of action, particularly in inflammation, will be crucial for its development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. sinobiological.com [sinobiological.com]

- 5. mdpi.com [mdpi.com]

- 6. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Intermedeol: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the sesquiterpenoid Intermedeol. This guide details its chemical properties, biological activities, and the experimental methodologies crucial for its study.

Core Data Summary

This compound, a naturally occurring eudesmane sesquiterpenoid, has garnered interest for its potential therapeutic applications. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 6168-59-8 ((+)-Intermedeol and (±)-Intermedeol) | [1][2] |

| Molecular Formula | C₁₅H₂₆O | [1][3] |

| Molecular Weight | 222.37 g/mol | [1][4] |

Biological Activity and Potential Therapeutic Applications

This compound has demonstrated notable biological activities, primarily as a potent insect repellent.[5] Further research into related eudesmane sesquiterpenoids suggests potential anti-inflammatory and antimicrobial properties.

Insect Repellent Activity

This compound, isolated from the American beautyberry plant (Callicarpa americana), has shown significant repellent effects against various arthropods, including ticks and fire ants.[6][7]

Postulated Anti-inflammatory Mechanism

While direct studies on this compound's anti-inflammatory signaling are limited, research on other eudesmane-type sesquiterpenoids provides a likely mechanism. These compounds have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4] This pathway is a key regulator of the inflammatory response. The proposed mechanism involves the inhibition of IκB phosphorylation, which prevents the translocation of the p50/p65 dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as iNOS and COX-2.[1][4] Some eudesmane sesquiterpenoids have also been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in inflammation.[8]

Postulated Antimicrobial Mechanism

The antimicrobial activity of sesquiterpenoids like this compound is generally attributed to their ability to disrupt the integrity of microbial cell membranes.[2][9] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and function.

Experimental Protocols

Isolation of this compound from Callicarpa americana

This compound can be isolated from the leaves of Callicarpa americana through a bioassay-guided fractionation process.[4]

1. Extraction:

-

Freshly collected leaves of Callicarpa americana are air-dried and ground into a fine powder.

-

The powdered leaves are subjected to steam distillation to obtain the essential oil.

2. Bioassay-Guided Fractionation:

-

The essential oil is subjected to column chromatography on silica gel.

-

A gradient elution is performed using a solvent system of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and tested for their biological activity (e.g., mosquito repellency).

3. Purification:

-

Active fractions are pooled and further purified using high-performance liquid chromatography (HPLC), often on a reversed-phase column (e.g., C18).

-

A suitable solvent system for HPLC would be a gradient of acetonitrile in water.

-

The purity of the isolated this compound is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Total Synthesis of this compound

The total synthesis of this compound has been reported, providing a means to obtain this compound in the laboratory for further study. While a detailed step-by-step protocol is extensive, the general synthetic strategy involves the construction of the decalin core followed by the introduction of the necessary functional groups. A key step often involves a Robinson annulation or a similar cyclization reaction to form the bicyclic system.

A representative retrosynthetic analysis is presented below.

Biological Assays

This method is used to evaluate the repellent activity of this compound against ticks.

-

A solution of this compound in a suitable solvent (e.g., ethanol) is prepared at various concentrations.

-

A piece of cloth (e.g., cotton) of a defined area is treated with a specific volume of the this compound solution. A control cloth is treated with the solvent alone.

-

The treated cloth is allowed to dry completely.

-

The cloth is then used in a bioassay where ticks are released, and their movement towards or away from the treated area is observed and quantified over a set period.

To investigate the effect of this compound on the NF-κB signaling pathway, a cellular assay can be performed.[2][10]

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

-

After stimulation, fix and permeabilize the cells.

-

Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.

-

Follow with a fluorescently labeled secondary antibody.

-

The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).

-

The translocation of the p65 subunit from the cytoplasm to the nucleus is visualized and quantified using fluorescence microscopy and image analysis software. A decrease in nuclear p65 in this compound-treated cells compared to the LPS-only control would indicate inhibition of the NF-κB pathway.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Isolation and identification of mosquito bite deterrent terpenoids from leaves of American (Callicarpa americana) and Japanese (Callicarpa japonica) beautyberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repellency of callicarpenal and this compound against workers of imported fire ants (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biological Activity of Eudesmane Sesquiterpenoids: A Technical Guide for Researchers

Abstract: Eudesmane-type sesquiterpenoids are a large and structurally diverse class of bicyclic natural products, predominantly found in the plant kingdom, particularly within the Asteraceae family, as well as in some fungi and marine organisms.[1][2][3][4][5] These compounds have garnered significant attention from the scientific community due to their wide spectrum of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][6] This technical guide provides an in-depth overview of the core biological activities of eudesmane sesquiterpenoids, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data on their efficacy, details key experimental protocols for their evaluation, and visualizes the primary signaling pathways through which they exert their effects.

Key Biological Activities and Quantitative Data

Eudesmane sesquiterpenoids exhibit a remarkable range of pharmacological effects. Their therapeutic potential is rooted in their ability to modulate specific cellular pathways, often at low micromolar concentrations. The primary activities investigated include anti-inflammatory, cytotoxic, antimicrobial, and antiviral effects. A summary of quantitative data from various studies is presented in Table 1.

| Compound Name | Biological Activity | Cell Line / Organism | Quantitative Data (IC₅₀ / MIC) | Citation |

| Anti-inflammatory | ||||

| epi-eudebeiolide C | Nitric Oxide Inhibition | RAW 264.7 Murine Macrophages | IC₅₀: 17.9 μM | [7][8] |

| Compound 20 (from Alpinia oxyphylla) | Nitric Oxide Inhibition | BV-2 Microglial Cells | IC₅₀: 21.63 μM | [9] |

| Compound 11 (from Alpinia oxyphylla) | Nitric Oxide Inhibition | BV-2 Microglial Cells | IC₅₀: 27.45 μM | [9] |

| 1,10-seco-eudesmane (Compound 15 ) | Attenuation of TNF-α, PGE₂ | LPS-activated Microglia | Submicromolar Level | [10] |

| Anticancer / Cytotoxic | ||||

| Artemilavanin F | Cytotoxicity | PANC-1 (Pancreatic Cancer) | IC₅₀: 9.69 ± 2.39 μM | [11] |

| Compound PO-1 | Metabolic Inhibition | HL-60 (Leukemia) | IC₅₀: 8.9 μM | [12] |

| α-Eudesmol | Cytotoxicity | B16-F10 (Melanoma) | IC₅₀: 5.38 ± 1.10 µg/mL | [13] |

| β-Eudesmol | Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | IC₅₀: 24.57 ± 2.75 µg/mL | [13] |

| γ-Eudesmol | Cytotoxicity | K562 (Leukemia) | IC₅₀: 15.15 ± 1.06 µg/mL | [13] |

| Penicieudesmol B | Cytotoxicity | K-562 (Leukemia) | IC₅₀: 90.1 μM | [5] |

| Antimicrobial | ||||

| Selina-4,11(13)-dien-3-on-12-oic acid | Antibacterial | S. aureus, B. subtilis, E. coli, etc. | MIC: 250 - 500 µg/mL | [14] |

| Sutchuenin J | Antibacterial | Bacillus cereus, Staphylococcus epidermidis | MIC: 25 µg/mL | [15] |

| 4(15)-Eudesmene-1β,7,11-triol | Antifungal | Candida albicans | Inhibition Zone: 9 mm | [15] |

Mechanistic Insights: Key Signaling Pathways

The biological effects of eudesmane sesquiterpenoids are often traced back to their interaction with critical intracellular signaling cascades. Understanding these mechanisms is paramount for drug development.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p50/p65 dimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α).[7][16]

Many eudesmane sesquiterpenoids exert their anti-inflammatory effects by potently inhibiting this pathway.[17][18] The primary mechanism involves the blockade of IκBα phosphorylation, which prevents its degradation and keeps NF-κB inactive in the cytoplasm.[7] This effectively suppresses the production of downstream inflammatory mediators.[18]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a variety of cellular processes, including proliferation, differentiation, stress responses, and apoptosis.[10][19] Certain eudesmane sesquiterpenoids have been shown to modulate MAPK signaling. For instance, some compounds trigger cancer cell death through the hyperactivation of MAPK pathways, leading to an accumulation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[19] Conversely, in the context of neuroinflammation, other eudesmanoids can suppress the p38 MAPK pathway as part of their anti-inflammatory mechanism, contributing to the downregulation of pro-inflammatory mediators.[10][20]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many cytotoxic eudesmane sesquiterpenoids function by inducing apoptosis in cancer cell lines.[11][12] The mechanism often involves the intrinsic (mitochondrial) pathway. These compounds can induce the loss of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[13] This event triggers the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in cell death.[13][21]

Standardized Experimental Protocols

Reproducible and standardized protocols are essential for the evaluation of the biological activities of natural products. The following sections detail common in vitro methodologies.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[22] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into purple formazan crystals.[22][23]

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2, PANC-1) into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the eudesmane sesquiterpenoid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, protected from light.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[24]

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay evaluates a compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages stimulated with LPS.[25][26] NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[25][27]

Protocol:

-

Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[25]

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the eudesmane sesquiterpenoid for 1-2 hours.[27]

-

LPS Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control group.[25]

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[25]

-

Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).

-

Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.[27]

In Vitro Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Protocol:

-

Compound Preparation: Prepare a stock solution of the eudesmane sesquiterpenoid in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (growth, no compound) and a negative control (sterility, no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

In Vitro Antiviral Activity (Cytopathic Effect Inhibition Assay)

This assay is used to screen for compounds that can protect cells from the destructive (cytopathic) effects of a viral infection.[28][29]

Protocol:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in a 96-well plate and incubate until confluent.

-

Treatment and Infection: Remove the growth medium. Add serial dilutions of the eudesmane sesquiterpenoid to the wells, followed by the addition of a known titer of the virus. Controls include uninfected cells, untreated infected cells (virus control), and a positive control antiviral drug.

-

Incubation: Incubate the plate for a period sufficient for the virus to cause a significant cytopathic effect (CPE) in the virus control wells (e.g., 2-4 days).

-

CPE Assessment: The protective effect of the compound is assessed. This can be done visually by microscopy to score the percentage of CPE, or quantitatively by performing a cell viability assay (e.g., MTT or MTS) on the plates.[29]

-

EC₅₀ Determination: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%, is calculated.

Conclusion and Future Perspectives

Eudesmane sesquiterpenoids represent a promising class of natural products with significant therapeutic potential. Their demonstrated efficacy in vitro as anti-inflammatory, anticancer, and antimicrobial agents provides a strong foundation for further drug discovery and development. The mechanisms of action, particularly the modulation of fundamental signaling pathways like NF-κB and MAPK, highlight their potential as targeted therapies.

Future research should focus on several key areas: comprehensive structure-activity relationship (SAR) studies to optimize potency and reduce toxicity[10]; in vivo studies in relevant animal models to validate the in vitro findings; and exploration of novel drug delivery systems to improve bioavailability. The continued investigation of these versatile natural compounds holds great promise for the development of new lead structures in the fight against a range of human diseases.

References

- 1. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Eudesmane-Type Sesquiterpenoids from the Mangrove-Derived Endophytic Fungus Penicillium sp. J-54 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eudesmane-type sesquiterpenoids from the aerial parts of Artemisia lavandulaefolia and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A eudesmane-type sesquiterpene isolated from Pluchea odorata (L.) Cass. combats three hallmarks of cancer cells: Unrestricted proliferation, escape from apoptosis and early metastatic outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eudesmol isomers induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of an eudesmane sesquiterpene isolated from common Varthemia, Varthemia iphionoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus trigger paraptosis-like cell death via ROS accumulation and MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Induction of G2/M arrest and apoptosis by sesquiterpene lactones in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Intermedeol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedeol, a naturally occurring eudesmane sesquiterpenoid, has garnered significant interest due to its notable insect repellent properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the initial isolation and structure elucidation, subsequent chemical syntheses, and the experimental methodologies employed to characterize and evaluate its biological activity. Quantitative data are presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding of this scientifically significant compound.

Introduction

This compound is a bicyclic sesquiterpene alcohol with a decahydronaphthalene core structure. Its discovery and subsequent study have contributed to the broader understanding of sesquiterpenoid chemistry and natural product bioactivity. Of particular importance is its efficacy as an insect repellent, positioning it as a potential lead compound in the development of novel, naturally derived insect control agents. This document serves as a technical resource, consolidating key findings and methodologies related to this compound.

Discovery and History

The first isolation of this compound was reported in 1963 by R.A. Wharfedale, L.H. Zalkow, and their colleagues. The compound was extracted from the essential oil of Bothriochloa intermedia, a species of grass. The initial structural elucidation was based on a combination of chemical degradation and spectroscopic techniques available at the time.

A significant milestone in the history of this compound was its first total synthesis, achieved in 1976 by Zalkow and a team of researchers. This work not only confirmed the structure of this compound but also provided a pathway for the synthesis of related sesquiterpenoids, enabling further biological evaluation.

Physicochemical and Spectroscopic Data

The structural characterization of this compound has been refined over the years with the advent of more sophisticated analytical techniques. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of (+)-Intermedeol

| Property | Value |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| CAS Registry Number | 6168-59-8 |

| Appearance | Solid |

| Melting Point | 47-48 °C[1] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) are crucial for determining the proton environment. Specific assignments require detailed 2D NMR analysis. General regions include signals for methyl groups, methylene and methine protons on the decahydronaphthalene ring, and protons associated with the isopropenyl group. |

| ¹³C NMR | The broadband-decoupled ¹³C NMR spectrum shows 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. Chemical shifts provide information about the hybridization and electronic environment of each carbon atom. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 222. The fragmentation pattern is characteristic of the eudesmane skeleton and can be used for identification purposes. Key fragments often arise from the loss of water (M⁺ - 18) and the isopropenyl group. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. Bands in the 2850-3000 cm⁻¹ region are due to C-H stretching vibrations. A peak around 1645 cm⁻¹ is indicative of the C=C stretching of the isopropenyl group. |

Experimental Protocols

Isolation of this compound from Bothriochloa intermedia (General Protocol)

The original isolation of this compound involved the steam distillation of the plant material to obtain the essential oil, followed by fractional distillation and chromatography to separate the individual components. A general workflow for such an isolation is depicted below.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The aerial parts of Bothriochloa intermedia are harvested and subjected to steam distillation to yield the essential oil.

-

Fractional Distillation: The crude essential oil is fractionally distilled under reduced pressure to separate components based on their boiling points.

-

Chromatography: Fractions enriched with this compound are further purified using column chromatography over an adsorbent such as silica gel or alumina, eluting with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate).

-

Characterization: The purified fractions are analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of this compound.

Total Synthesis of this compound (Zalkow et al., 1976)

The first total synthesis of this compound provided a chemical route to this natural product. The detailed experimental conditions, including reagents, solvents, reaction times, and temperatures, are critical for the successful replication of the synthesis. A simplified logical flow of a synthetic approach is outlined below.

Caption: Logical flow of a total synthesis of this compound.

A detailed step-by-step protocol would require access to the full publication by Zalkow et al. (1976) in the Journal of Organic Chemistry.

Biological Activity and Mechanism of Action

This compound is primarily known for its insect repellent properties. It has been shown to be effective against a variety of insects, including mosquitoes and fire ants.

Table 3: Summary of Insect Repellent Activity of this compound

| Insect Species | Bioassay Type | Effective Concentration | Reference |

| Red Imported Fire Ant (Solenopsis invicta) | Digging Bioassay | Significant repellency at 1.50 ppm | [2] |

| Black Imported Fire Ant (Solenopsis richteri) | Digging Bioassay | Significant repellency at 6.25 ppm | [2] |

| Mosquitoes (Aedes aegypti, Anopheles stephensi) | Bite-deterring Bioassay | Significant activity |

Proposed Mechanism of Action: Interaction with Insect Odorant Receptors

While the specific receptor for this compound has not yet been identified, its repellent effect is likely mediated through the insect's olfactory system. Sesquiterpenes are a class of compounds known to be detected by insect odorant receptors (ORs). These receptors are located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae and maxillary palps.

The binding of an odorant molecule like this compound to a specific OR is thought to trigger a conformational change in the receptor complex, which includes the obligatory co-receptor, Orco. This leads to the opening of an ion channel, causing a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe and higher brain centers, resulting in a behavioral response, such as avoidance.

Caption: Proposed signaling pathway for this compound's repellent activity.

Experimental Protocol: Mosquito Repellency Cloth Patch Assay (General Methodology)

This bioassay is a standard method for evaluating the efficacy of topical insect repellents.

Methodology:

-

Preparation of Test Substance: this compound is dissolved in a suitable volatile solvent (e.g., ethanol or acetone) to prepare a range of concentrations.

-

Treatment of Cloth Patches: A defined area on a piece of cloth (e.g., cotton) is treated with a specific volume of the this compound solution. A control patch is treated with the solvent alone. The solvent is allowed to evaporate completely.

-

Exposure to Mosquitoes: The treated cloth patch is affixed to the forearm of a human volunteer. The arm is then inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

-

Data Collection: The number of mosquito landings and/or bites on the treated area is recorded over a specific time period (e.g., 1-3 minutes).

-

Evaluation: The repellency is calculated as a percentage reduction in landings or bites compared to the control. The minimum effective dose (MED), the lowest concentration that prevents bites, can also be determined.

Conclusion

This compound stands as a well-characterized natural product with significant potential in the field of insect repellency. Its discovery and the subsequent elucidation of its structure and biological activity have been the result of decades of scientific inquiry. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and professionals in natural product chemistry, chemical ecology, and drug development. Further research into the specific odorant receptors that bind this compound and the optimization of its repellent properties could lead to the development of new and effective insect control agents.

References

Intermedeol and its Role in Plant Defense Mechanisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Intermedeol, a naturally occurring eudesmane sesquiterpenoid, has garnered significant attention for its role in plant defense, particularly its potent arthropod repellent and feeding deterrent properties. Found in notable concentrations in plants such as the American beautyberry (Callicarpa americana), this compound serves as a valuable model for understanding the chemical ecology of plant-herbivore interactions. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, the signaling pathways likely regulating its production, quantitative data on its bioactivity, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug development seeking to explore the potential of this compound and related compounds.

Chemical and Physical Properties of this compound

This compound is a sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O.[1] As a member of the eudesmane class of sesquiterpenoids, its structure is based on the eudesmane skeleton.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| IUPAC Name | (1S,4aS,7R,8aS)-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalen-1-ol | [3] |

| Class | Eudesmane Sesquiterpenoid | [2] |

| Appearance | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Solubility | Not specified in literature |

Biosynthesis of this compound

The precise enzymatic pathway for this compound biosynthesis has not been fully elucidated. However, based on the established pathways for sesquiterpenoid synthesis in plants, a putative pathway can be described. Sesquiterpenoids are derived from the C15 precursor, farnesyl pyrophosphate (FPP).[1] In plants, FPP is synthesized via the mevalonate (MVA) pathway in the cytosol.[4]

The biosynthesis of this compound likely proceeds as follows:

-

Farnesyl Pyrophosphate (FPP) Synthesis: The MVA pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form the ten-carbon geranyl pyrophosphate (GPP) and subsequently the fifteen-carbon FPP.

-

Cyclization by Sesquiterpene Synthase: A specific, yet unidentified, sesquiterpene synthase (STS) catalyzes the cyclization of FPP to form a eudesmane carbocation intermediate.

-

Modification by Cytochrome P450 Monooxygenases: The eudesmane skeleton is then likely modified by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups and other functionalizations to create the final this compound structure.[5][6]

Caption: Putative biosynthesis pathway of this compound.

Role in Plant Defense Mechanisms

This compound is a key component of the chemical defense arsenal of certain plants, exhibiting both repellent and anti-feedant properties against a range of arthropods.

Repellent Activity

This compound has demonstrated significant repellent activity against several medically and agriculturally important arthropods.

Table 2: Repellent Activity of this compound

| Arthropod Species | Bioassay Type | Concentration / Dose | % Repellency | Reference |

| Aedes aegypti (Yellow Fever Mosquito) | Bite-deterrent | Not specified | Significant | [7][8] |

| Anopheles stephensi (Malaria Mosquito) | Bite-deterrent | Not specified | Significant | [7][8] |

| Ixodes scapularis (Blacklegged Tick) | Cloth strip | 155 nmole/cm² | 96% | [8] |

| Solenopsis invicta (Red Imported Fire Ant) | Digging bioassay | 1.50 ppm | Significant | [8][9] |

| Solenopsis richteri (Black Imported Fire Ant) | Digging bioassay | 6.25 ppm | Significant | [8][9] |

Feeding Deterrent Activity

In addition to its repellent effects, this compound can deter feeding in herbivores, thus reducing damage to the plant. This activity has been demonstrated in laboratory bioassays.[8]

Signaling Pathways in this compound Production

The production of plant secondary metabolites, including sesquiterpenoids like this compound, is often induced by biotic stresses such as herbivory and pathogen attack. This induction is regulated by a complex network of phytohormone signaling pathways, primarily involving jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).[10][11]

-

Jasmonic Acid (JA) Pathway: This pathway is typically activated in response to damage from chewing herbivores and necrotrophic pathogens.[10] Herbivore feeding often leads to the synthesis and accumulation of JA, which then activates transcription factors that upregulate the expression of genes involved in the biosynthesis of defense compounds, including terpene synthases.[12][13]

-

Salicylic Acid (SA) Pathway: The SA pathway is generally associated with defense against biotrophic pathogens and some phloem-feeding insects.[10] There can be antagonistic or synergistic crosstalk between the JA and SA pathways, allowing the plant to fine-tune its defense response to specific threats.[14]

-

Ethylene (ET) Pathway: Ethylene often works in conjunction with JA to regulate defenses against certain herbivores and pathogens.[11] The ET signaling pathway can modulate the expression of defense-related genes and contribute to the overall induced defense response.

While direct experimental evidence specifically linking these pathways to this compound production is currently lacking, it is highly probable that its synthesis is upregulated by the JA pathway in response to herbivory, given its role as a defense against chewing insects.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethylene: a gaseous signal molecule in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and identification of mosquito bite deterrent terpenoids from leaves of American (Callicarpa americana) and Japanese (Callicarpa japonica) beautyberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Repellency of callicarpenal and this compound against workers of imported fire ants (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and Functional Analysis of a Flavonol Synthase Gene from Grape Hyacinth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Callicarpa americana (American Beautyberry, American Mulberry, Beautyberry, French Mulberry, Sour-bush) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 12. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antagonistic interaction between jasmonic acid and cytokinin in xylem development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interactive effects of jasmonic acid, salicylic acid, and gibberellin on induction of trichomes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Potential Pharmacological Properties of Intermedeol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedeol, a sesquiterpenoid alcohol, has emerged as a compound of interest in pharmacological research due to its diverse bioactive properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's potential therapeutic applications, with a focus on its anticancer, insect repellent, and tick repellent activities. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and development in the pharmaceutical and agrochemical sectors.

Introduction

This compound is a naturally occurring eudesmane sesquiterpenoid found in various plant species. Sesquiterpenoids are a class of terpenes known for their wide range of biological activities, and this compound is no exception. Preliminary studies have highlighted its potential as a cytotoxic agent against cancer cells and as a potent repellent against various arthropods. This document aims to consolidate the existing data on this compound's pharmacological properties, providing a technical foundation for researchers and drug development professionals.

Anticancer Properties

The anticancer activity of this compound has been primarily attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound against human cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) |

| HL-60 | Human Promyelocytic Leukemia | ~20 | 48 |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in human leukemia HL-60 cells through the activation of both the intrinsic and extrinsic pathways.[1] This dual-pathway activation suggests a multi-target effect on the cellular apoptotic machinery.

This compound's pro-apoptotic effects are mediated through a complex signaling cascade involving death receptors, mitochondrial pathways, and the modulation of key transcription factors.

-

Extrinsic Pathway: this compound treatment leads to the activation of apical death receptors such as TNFR1 and DR4, which in turn activates caspase-8.[1]

-

Intrinsic Pathway: The compound induces a surge in reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential. This is accompanied by the translocation of Bax to the mitochondria and the release of cytochrome c into the cytosol, which subsequently activates caspase-9.[1]

-

NF-κB Signaling: A notable decrease in nuclear NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) expression is observed following this compound treatment, suggesting an interference with this key pro-survival signaling pathway.[1]

Figure 1: this compound-induced apoptosis signaling pathways.

Experimental Protocols

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Figure 2: Experimental workflow for Annexin V/PI apoptosis assay.

Repellent Properties

This compound has demonstrated significant repellent activity against various arthropods, making it a promising candidate for the development of natural insect and tick repellents.

Insect Repellency

Studies have shown this compound to be a potent repellent against imported fire ants.

Table 2: Repellent Activity of this compound against Imported Fire Ants

| Fire Ant Species | Bioassay Type | Lowest Effective Concentration (ppm) |

| Red Imported Fire Ant | Multiple Choice Digging | 1.50 |

| Black Imported Fire Ant | Multiple Choice Digging | 6.25 |

| Hybrid Fire Ant | Multiple Choice Digging | 6.25 |

Data from Chen et al. (2008)[2]

Tick Repellency

This compound has also been evaluated for its ability to repel ticks, which are vectors for numerous diseases.

Table 3: Repellent Activity of this compound against Ticks

| Tick Species | Concentration (nmole/cm²) | Repellency (%) |

| Ixodes scapularis (nymphs) | 155 | 96 |

| Amblyomma americanum (nymphs) | 155 | Significantly more than control |

| Amblyomma americanum (nymphs) | 1,240 | 40 |

Data from Paluch et al. (2009)

Experimental Protocols

This assay assesses the repellency of a compound by observing the digging behavior of fire ants.

-

Preparation of Test Arenas: Use petri dishes containing moist sand. A portion of the sand is treated with the test compound (this compound solution), while another portion is treated with a solvent control.

-

Ant Introduction: Introduce a set number of fire ant workers into the center of the petri dish.

-

Observation: Record the number of ants digging in the treated versus the control sand over a specific period. A significant preference for digging in the control sand indicates repellency.

This in vitro assay evaluates the ability of a compound to prevent ticks from crossing a treated surface.

-

Treatment of Cloth: A strip of organdy cloth is treated with a solution of this compound or a control substance.

-

Assay Setup: The treated cloth is wrapped around the middle phalanx of a forefinger.

-

Tick Introduction: A tick is placed on the fingertip and allowed to move towards the treated cloth barrier.

-

Observation: The tick's behavior is observed. Repellency is recorded if the tick fails to cross the treated cloth within a set time.

Figure 3: Experimental workflows for repellent bioassays.

Potential Anti-inflammatory and Antimicrobial Properties

While specific studies on the anti-inflammatory and antimicrobial activities of this compound are limited, its classification as a sesquiterpenoid suggests potential in these areas. Terpenes, in general, are known to possess broad-spectrum antimicrobial and anti-inflammatory properties. Further research is warranted to specifically evaluate this compound for these activities.

Proposed Experimental Approaches

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Key parameters to measure include nitric oxide (NO) production (using the Griess assay) and the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β (using ELISA).

The antimicrobial activity of this compound can be determined using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

Conclusion and Future Directions

This compound demonstrates significant potential as a pharmacological agent, particularly in the fields of oncology and pest control. Its ability to induce apoptosis in cancer cells through multiple signaling pathways makes it an attractive candidate for further anticancer drug development. Moreover, its potent repellent effects against fire ants and ticks highlight its promise as a natural alternative to synthetic repellents.

Future research should focus on:

-

Expanding the in vitro cytotoxicity profiling of this compound against a broader range of cancer cell lines.

-

Conducting in vivo studies to evaluate the anticancer efficacy and safety of this compound in animal models.

-

Elucidating the specific molecular targets of this compound within the apoptotic and NF-κB signaling pathways.

-

Investigating the anti-inflammatory and antimicrobial properties of this compound through dedicated in vitro and in vivo studies.

-

Formulation development to enhance the stability and delivery of this compound for pharmaceutical and commercial applications.

The data presented in this technical guide provides a solid foundation for these future investigations, paving the way for the potential translation of this compound from a promising natural compound to a valuable therapeutic or protective agent.

References

- 1. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intermedeol Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedeol, a sesquiterpenoid alcohol, has garnered interest within the scientific community for its potential biological activities, including repellent properties. This document provides detailed application notes and standardized protocols for the extraction of this compound from various plant sources. The methodologies outlined below cover common and effective techniques, including hydrodistillation, solvent extraction, and supercritical CO2 extraction, tailored for laboratory and research applications.

Plant Sources

This compound has been identified as a constituent in the essential oils of several plant species. The most commonly cited sources in scientific literature include:

-

American Beautyberry (Callicarpa americana)

-

Vervain (Verbena officinalis)

-

KR Bluestem (Bothriochloa ischaemum)

-

Meriandra bengalensis

The concentration of this compound can vary significantly based on the plant's geographic origin, harvest time, and the specific part of the plant used for extraction.

Extraction Methodologies

The selection of an appropriate extraction method is critical and depends on the physicochemical properties of the target compound, the nature of the plant matrix, and the desired yield and purity of the extract.

Hydrodistillation

Hydrodistillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile and thermally stable compounds like this compound.

Protocol: Hydrodistillation of Verbena officinalis for this compound Extraction

This protocol is based on established laboratory practices for essential oil extraction from herbaceous material.

Materials and Equipment:

-

Dried aerial parts of Verbena officinalis, coarsely ground

-

Clevenger-type apparatus

-

1000 mL round-bottom flask

-

Heating mantle

-

Purified water

-

Hexane (for collection)

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-